molecular formula C13H12N2O3 B3050005 1,3-Bis(4-hydroxyphenyl)urea CAS No. 2298-28-4

1,3-Bis(4-hydroxyphenyl)urea

Numéro de catalogue B3050005
Numéro CAS: 2298-28-4
Poids moléculaire: 244.25 g/mol
Clé InChI: UPTYAUVZYHYTSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Bis(4-hydroxyphenyl)urea, also known as 1,3-bis(p-hydroxyphenyl)urea , is a modified p-aminophenol compound. It is considered to have strong analgesic activity due to its inhibition of cyclooxygenase-2 (COX-2), while exhibiting fewer hepatotoxic side effects. In silico tests indicate that 1,3-bis(p-hydroxyphenyl)urea has COX-1 and TNF-binding activity, making it a potential candidate for development as an anti-inflammatory agent .


Chemical Reactions Analysis

1,3-Bis(p-hydroxyphenyl)urea exhibits anti-inflammatory activity. It suppresses inflammation induced by carrageenan-1% in rat paws. The compound’s effectiveness is comparable to sodium diclofenac, a known anti-inflammatory drug. Neutrophil counts also decrease in response to treatment with 1,3-bis(p-hydroxyphenyl)urea. Further studies are needed to explore its specific chemical interactions and mechanisms .


Physical And Chemical Properties Analysis

  • Toxicity : Acute toxicity tests indicate no toxic symptoms or deaths up to a dose of 5000 mg/kg BW. Subchronic toxicity results show reversible effects on liver, lung, and renal tissues .

Applications De Recherche Scientifique

Anti-Inflammatory Potential

1,3-Bis(4-hydroxyphenyl)urea has been explored for its potential as an anti-inflammatory agent. In 2021, Harahap et al. designed and analyzed this compound for its ability to inhibit COX-1 and TNF-α, which are key factors in inflammation. The study revealed that 1,3-bis(4-hydroxyphenyl)urea interacted with a greater number of amino acid residues compared to other compounds like dexamethasone and diclofenac, indicating a strong potential for anti-inflammatory applications (Harahap, Purnomo, & Satria, 2021).

Potential in Cancer Therapy

A study by Denoyelle et al. in 2012 identified symmetrical N,N'-diarylureas, including 1,3-bis(4-hydroxyphenyl)urea, as activators of the eIF2α kinase heme-regulated inhibitor. These compounds showed potential in reducing cancer cell proliferation, suggesting a possible role in cancer therapy. Notably, these compounds were able to disrupt the eIF2·GTP·tRNA(i)(Met) ternary complex, a critical component in protein synthesis in cells (Denoyelle et al., 2012).

Interaction with DNA

The interaction of 1,3-bis(2-hydroxy-benzylidene)-urea with calf-thymus DNA was investigated in a 2015 study by Ajloo et al. The research indicated that this compound binds to DNA in an intercalative mode, suggesting its potential use in the study of DNA interactions and possibly in the development of DNA-targeted therapies (Ajloo et al., 2015).

Corrosion Inhibition

Research conducted by Deng et al. in 2014 examined the use of 1,3-bis(hydroxymethyl) urea as a corrosion inhibitor for steel in HCl solution. The study found that this compound showed significant inhibition effects, indicating its potential application in protecting metals from corrosion (Deng, Xianghong, & Xie, 2014).

Self-Healing Materials

In 2014, Rekondo et al. reported the use of bis(4-aminophenyl) disulfide, a compound related to 1,3-bis(4-hydroxyphenyl)urea, in the creation of self-healing poly(urea–urethane) elastomers. These materials demonstrated the ability to heal efficiently at room temperature without external intervention, showcasing the potential of such compounds in the development of advanced materials (Rekondo et al., 2014).

Propriétés

IUPAC Name

1,3-bis(4-hydroxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-11-5-1-9(2-6-11)14-13(18)15-10-3-7-12(17)8-4-10/h1-8,16-17H,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTYAUVZYHYTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291660
Record name 1,3-bis(4-hydroxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2298-28-4
Record name NSC77019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-bis(4-hydroxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis(4-hydroxyphenyl)urea
Reactant of Route 2
1,3-Bis(4-hydroxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Bis(4-hydroxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Bis(4-hydroxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-Bis(4-hydroxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3-Bis(4-hydroxyphenyl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.